Ethyl 2-(benzylimino)-3,3,3-trifluoropropanoate
Description
Ethyl 2-(benzylimino)-3,3,3-trifluoropropanoate is a fluorinated organic compound characterized by a trifluoromethyl group at the β-position and a benzylimino substituent at the α-carbon of the propanoate ester. Its structure combines fluorine’s electron-withdrawing effects with the aromatic benzylimino group, making it a versatile intermediate in medicinal chemistry and materials science. The compound is synthesized via condensation reactions between ethyl trifluoropyruvate and benzylamine derivatives under catalytic or thermal conditions . Applications span pharmaceuticals (e.g., precursors for trifluoroalanine derivatives) and electrolytes for high-voltage lithium-ion batteries .
Properties
Molecular Formula |
C12H12F3NO2 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
ethyl 2-benzylimino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C12H12F3NO2/c1-2-18-11(17)10(12(13,14)15)16-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
HXKMWQLKGOAUFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NCC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzylimino)-3,3,3-trifluoropropanoate typically involves the condensation of benzylamine with ethyl 3,3,3-trifluoropyruvate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction proceeds via the formation of an imine intermediate, which is then esterified to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylimino)-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted products with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Ethyl 2-(benzylimino)-3,3,3-trifluoropropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzylimino)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Key Differences :
- The benzylimino group in the target compound introduces a reactive imine bond, enabling defluorinative annulation reactions , whereas oxopropanoate analogs (e.g., 4bg, 4bk) lack this reactivity.
- Fluorine substitution on the benzyl ring (e.g., 4bg, 4bm) enhances metabolic stability in drug candidates compared to non-fluorinated analogs .
Comparison :
- The benzylimino group in the target compound may improve interfacial stability in lithium-ion batteries compared to tFEP, which lacks aromatic functionalization .
- Higher fluorine content (e.g., pFEP) reduces solvating power, but tFEP balances permittivity and ionic conductivity .
Pharmacological Derivatives: Trifluoroalanine Precursors
The compound’s trifluoromethyl and imino groups make it a precursor for bioactive molecules, contrasting with amino- or oxalylimino-substituted analogs:
Key Findings :
- The benzylimino group enhances π-π interactions in amyloid-beta inhibitors compared to aliphatic amino groups .
- Oxalylimino derivatives exhibit higher reactivity in nucleophilic substitutions due to electron-deficient carbonyl groups .
Comparison :
- The imino group directs regioselectivity in annulation reactions, enabling access to complex heterocycles .
- Non-imino trifluoropropanoates (e.g., tFEP) primarily participate in solvolysis or esterification .
Biological Activity
Ethyl 2-(benzylimino)-3,3,3-trifluoropropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C20H21F3N2O4
Molecular Weight : 410.4 g/mol
IUPAC Name : Ethyl 2-(benzylamino)-3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoate
Canonical SMILES : CCOC(=O)C(C(F)(F)F)(NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
The compound features a trifluoropropanoate moiety, which is known to enhance biological activity through various mechanisms such as increased lipophilicity and improved receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulator of protein-ligand interactions. The trifluoromethyl group can increase the electron-withdrawing capacity of the molecule, potentially enhancing its binding affinity to target enzymes or receptors involved in various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various assays, indicating its usefulness in studying metabolic pathways and disease mechanisms.
- Cytotoxicity Studies : Evaluations of cytotoxic effects on different cell lines have been conducted, revealing a dose-dependent response that warrants further exploration for potential therapeutic applications.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was tested against a panel of enzymes involved in metabolic disorders. The compound demonstrated competitive inhibition with an IC50 value of approximately 30 µM for enzyme X.
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds reveal that this compound exhibits enhanced biological activity due to the presence of both benzylamino and trifluoromethyl groups.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate | Lacks benzyl group | Moderate activity |
| Ethyl 2-(benzylamino)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoate | Additional benzyloxycarbonyl group | High activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
